
4-Chloro-2-nitro-1-phenoxybenzene
Overview
Description
“4-Chloro-2-nitro-1-phenoxybenzene” is a chemical compound with the linear formula C12H8ClNO3 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The compound can be obtained by the reaction of 1-chloro-2,4-dinitrobenzene and phenol in the presence of potassium carbonate .
Molecular Structure Analysis
The molecular structure of “4-Chloro-2-nitro-1-phenoxybenzene” is represented by the InChI string: InChI=1S/C12H8ClNO3/c13-9-6-7-12 (11 (8-9)14 (15)16)17-10-4-2-1-3-5-10/h1-8H . The Canonical SMILES representation is C1=CC=C (C=C1)OC2=C (C=C (C=C2)Cl) [N+] (=O) [O-] .
Physical And Chemical Properties Analysis
The molecular weight of “4-Chloro-2-nitro-1-phenoxybenzene” is 249.65 g/mol . It has a complexity of 263 and a topological polar surface area of 55 Ų . The compound has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 2 rotatable bonds .
Scientific Research Applications
Nonlinear Optical Single Crystals
4-Chloro-2-nitroaniline (4Cl2NA), a compound similar to 4-Chloro-2-nitro-1-phenoxybenzene, has been used in the growth and physiochemical characterization of nonlinear optical single crystals . These crystals are of great consequence in the field of optoelectronics, photonics, nonlinear optical, and laser technology .
X-Ray Diffraction Analysis
The compound has been used in X-ray diffraction analysis. The grown 4Cl2NA was found to have a monoclinic structure with a Pc space group .
Thermal Analysis
The compound has been used in thermal analysis. Thermal TG/DTA thermogram analysis revealed that the synthesis material was thermally stable up to 115°C .
Mechanical Analysis
The compound has been used in mechanical analysis. Mechanical Vickers hardness analysis confirmed the grown crystal was a soft material .
Laser Beam-Irradiated LDT Analysis
The compound has been used in laser beam-irradiated LDT analysis. This analysis expressed the laser utility limitation of the 4Cl2NA crystal .
Fluorometric Detection
A hybrid of carbon dots with 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl), a compound similar to 4-Chloro-2-nitro-1-phenoxybenzene, has been used for the fluorometric detection of p-phenylenediamine .
Future Directions
properties
IUPAC Name |
4-chloro-2-nitro-1-phenoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO3/c13-9-6-7-12(11(8-9)14(15)16)17-10-4-2-1-3-5-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJESLZHZRVDKCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-nitro-1-phenoxybenzene | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

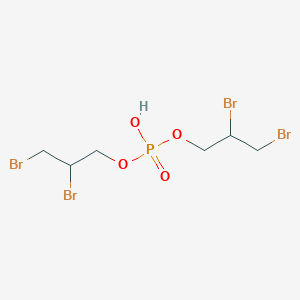
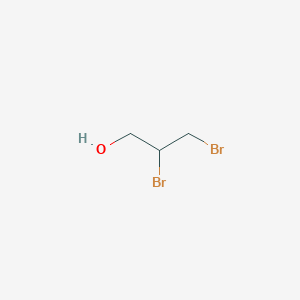

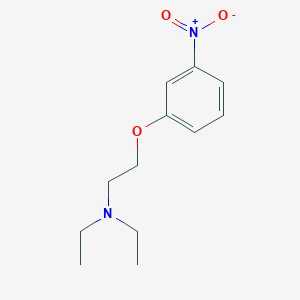
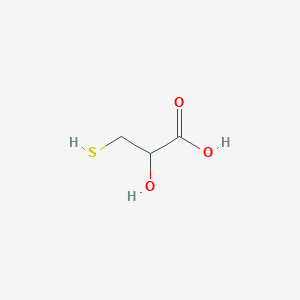
![Propanoic acid, 2-hydroxy-3-[(phenylmethyl)thio]-](/img/structure/B41186.png)
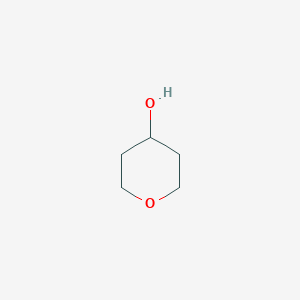
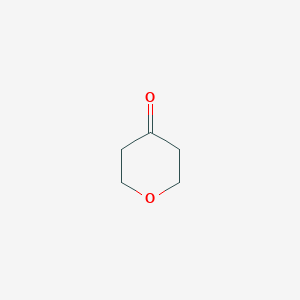

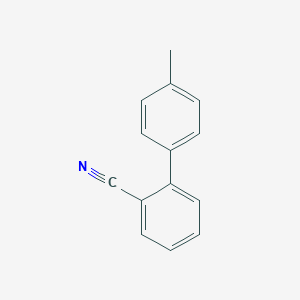
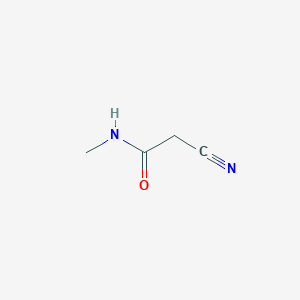
![[(8S,9R,10S,11S,13S,14S,16R,17R)-17-(2-Acetyloxyacetyl)-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate](/img/structure/B41197.png)

